molecular formula C10H9BrN2O2S B13220505 Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

Cat. No.: B13220505
M. Wt: 301.16 g/mol
InChI Key: FUSBLXLILURZAW-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromo-4,6-dimethylpyridine-5-carboxylic acid with thioamide derivatives in the presence of a cyclizing agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., potassium carbonate).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., THF).

Major Products

    Substitution: Various substituted thiazolo[5,4-b]pyridine derivatives.

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

Scientific Research Applications

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to the disruption of enzymatic function. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[4,5-b]pyridine Derivatives: These compounds share a similar core structure but differ in the substitution pattern on the thiazole and pyridine rings.

    Thiazole Derivatives: Compounds with a thiazole ring but lacking the fused pyridine ring.

    Pyridine Derivatives: Compounds with a pyridine ring but lacking the fused thiazole ring.

Uniqueness

Methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrN2O2S

Molecular Weight

301.16 g/mol

IUPAC Name

methyl 3-bromo-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H9BrN2O2S/c1-4-6(10(14)15-3)5(2)12-9-7(4)8(11)13-16-9/h1-3H3

InChI Key

FUSBLXLILURZAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=C1C(=O)OC)C)SN=C2Br

Origin of Product

United States

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